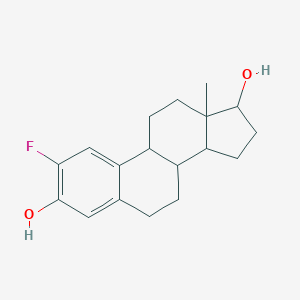
1-(2,5-Dimethylphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)but-2-en-1-one, also known as DMBA, is a synthetic organic compound with the molecular formula C12H14O. It is a yellowish crystalline powder that is commonly used in laboratory experiments for its unique biochemical and physiological properties. DMBA has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery.
Mechanism Of Action
1-(2,5-Dimethylphenyl)but-2-en-1-one acts as a potent carcinogen by inducing DNA damage and mutations in cells. It is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of tumors and cancer.
Biochemical And Physiological Effects
1-(2,5-Dimethylphenyl)but-2-en-1-one has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to affect the expression of various genes involved in cancer development and progression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2,5-Dimethylphenyl)but-2-en-1-one in laboratory experiments is its ability to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation of using 1-(2,5-Dimethylphenyl)but-2-en-1-one is its potential toxicity and carcinogenicity, which can pose a risk to laboratory personnel.
Future Directions
There are several potential future directions for research involving 1-(2,5-Dimethylphenyl)but-2-en-1-one. One area of research is the development of new anticancer drugs based on the structure and mechanism of action of 1-(2,5-Dimethylphenyl)but-2-en-1-one. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis and the effects of potential anticancer drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)but-2-en-1-one and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylphenyl)but-2-en-1-one involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The resulting intermediate product is then subjected to a Claisen condensation reaction with another molecule of ethyl acetoacetate, leading to the formation of 1-(2,5-Dimethylphenyl)but-2-en-1-one.
Scientific Research Applications
1-(2,5-Dimethylphenyl)but-2-en-1-one has been widely used in scientific research for its potential applications in cancer research and drug discovery. It has been shown to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. 1-(2,5-Dimethylphenyl)but-2-en-1-one has also been used as a model compound for the development of new anticancer drugs.
properties
CAS RN |
15561-15-6 |
|---|---|
Product Name |
1-(2,5-Dimethylphenyl)but-2-en-1-one |
Molecular Formula |
C8H4BrClN2O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |
InChI Key |
QQXCFWMNVWQGQX-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
synonyms |
1-(2,5-Dimethylphenyl)-2-buten-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




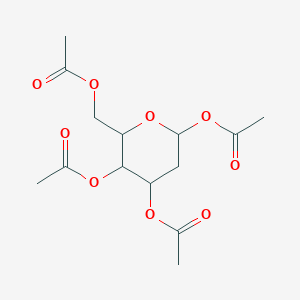
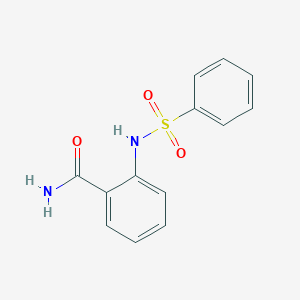
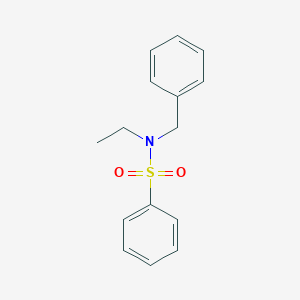
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
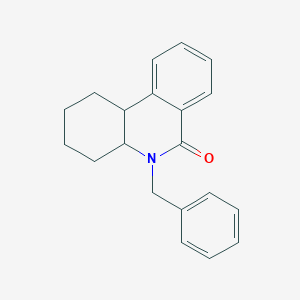
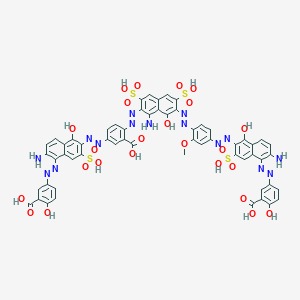
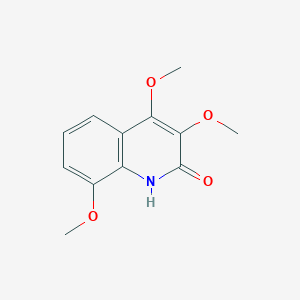
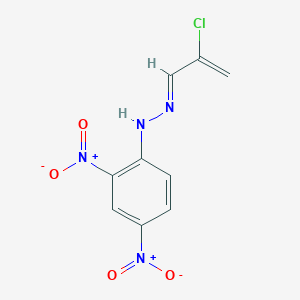

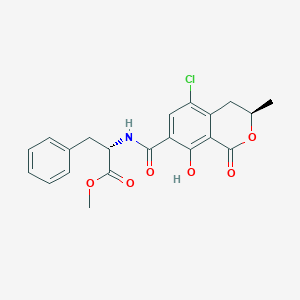

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
